molecular formula C7H5Br2IO B3324941 1,3-Dibromo-2-iodo-5-methoxybenzene CAS No. 201161-11-7

1,3-Dibromo-2-iodo-5-methoxybenzene

Cat. No. B3324941
CAS RN: 201161-11-7
M. Wt: 391.83 g/mol
InChI Key: ICPHLFYNNYFZEO-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-iodo-5-methoxybenzene is a chemical compound with the molecular formula C7H5Br2IO . It is a white solid with a molecular weight of 391.83 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one iodine atom, and one methoxy group . The InChI code for this compound is 1S/C7H5Br2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 391.83 . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Transformation

1,3-Dibromo-2-iodo-5-methoxybenzene is a significant precursor in various organic transformations, particularly those involving the formation of benzynes. Diemer et al. (2011) describe efficient methods for synthesizing 1,2-dibromobenzenes, including this compound, highlighting their utility in regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Guest-Induced Assembly in Chemistry

Kobayashi et al. (2003) investigated the assembly of tetracarboxyl-cavitand with tetra(3-pyridyl)-cavitand into a heterodimeric capsule, demonstrating the importance of substituents like this compound in guest-induced formations and interactions in organic chemistry (Kobayashi et al., 2003).

Palladium-Catalyzed Reactions

In the field of catalysis, Guo et al. (2017) describe the use of palladium-catalyzed oxidative homocoupling and hydroxylation of aromatic compounds, where 1-iodo-4-methoxybenzene, a related compound, functions as an oxidant. This research underscores the potential of halogenated methoxybenzenes in catalytic processes (Guo et al., 2017).

Environmental Chemistry

In environmental chemistry, Führer and Ballschmiter (1998) investigated the presence of bromochloromethoxybenzenes, including compounds similar to this compound, in the marine troposphere, highlighting their biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).

Photocatalysis

Ökte et al. (2001) explored the photocatalytic degradation of 1,3-dihydroxy-5-methoxybenzene, a structurally similar compound to this compound, in aqueous suspensions of TiO2. This study provides insight into the photocatalytic behaviors of methoxybenzenes, which is relevant for environmental remediation and understanding the kinetics of photocatalytic reactions (Ökte, Resat, & Inel, 2001).

Catalytic Reactions and Synthesis

The catalytic properties of methoxybenzene derivatives, including those structurally similar to this compound, are explored in various studies. For example, Moroda and Togo (2008) demonstrated the iodobenzene-catalyzed preparation of specific organic compounds, indicating the versatility of halogenated methoxybenzenes in synthesis (Moroda & Togo, 2008).

properties

IUPAC Name

1,3-dibromo-2-iodo-5-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPHLFYNNYFZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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